molecular formula C24H23BrN4O B11592176 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide

6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide

Cat. No.: B11592176
M. Wt: 463.4 g/mol
InChI Key: CEFFNIZDJDKUID-UHFFFAOYSA-N
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Description

6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline core, which is substituted with a bromo group, a dimethylphenyl group, and a pyrazolylmethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylphenylamine, 6-bromoquinoline-4-carboxylic acid, and 1-ethyl-1H-pyrazole. The synthetic route may involve the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving 2,5-dimethylphenylamine and 6-bromoquinoline-4-carboxylic acid under acidic conditions.

    Substitution Reactions: The bromo group on the quinoline core is introduced through a halogenation reaction using bromine or a brominating agent.

    Amide Formation: The final step involves the formation of the amide bond between the quinoline core and the pyrazolylmethyl group. This is typically achieved through a condensation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism, further contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide
  • 6-fluoro-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide

Uniqueness

Compared to similar compounds, 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide exhibits unique chemical properties due to the presence of the bromo group. This group enhances the compound’s reactivity and allows for further functionalization through substitution reactions. Additionally, the specific arrangement of functional groups in this compound contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C24H23BrN4O

Molecular Weight

463.4 g/mol

IUPAC Name

6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide

InChI

InChI=1S/C24H23BrN4O/c1-4-29-14-17(13-27-29)12-26-24(30)21-11-23(19-9-15(2)5-6-16(19)3)28-22-8-7-18(25)10-20(21)22/h5-11,13-14H,4,12H2,1-3H3,(H,26,30)

InChI Key

CEFFNIZDJDKUID-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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